2-(Aminomethyl)-3-methoxyphenol;hydrochloride
CAS No.: 820973-51-1
Cat. No.: VC16822117
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820973-51-1 |
|---|---|
| Molecular Formula | C8H12ClNO2 |
| Molecular Weight | 189.64 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-methoxyphenol;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H |
| Standard InChI Key | XGORHDHFQLUKEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1CN)O.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(Aminomethyl)-3-methoxyphenol;hydrochloride consists of a phenol backbone substituted with a methoxy (-OCH₃) group at the 3-position and an aminomethyl (-CH₂NH₂) group at the 2-position, with the hydrochloride salt forming a stable ionic pair with the amine . The planar aromatic ring facilitates π-π interactions, while the hydrophilic hydrochloride moiety improves aqueous solubility, a critical feature for pharmaceutical formulations.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ClNO₂ | |
| Molecular Weight (g/mol) | 189.64 | |
| Exact Mass | 189.056 | |
| PSA (Ų) | 55.48 | |
| LogP | 2.36 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound reveal distinct proton environments: the aromatic protons resonate between δ 6.23–7.57 ppm, while the aminomethyl group’s protons appear as a multiplet near δ 2.28 ppm. The hydrochloride salt’s influence is evident in the downfield shift of the amine protons (δ 9.65–10.32 ppm). Mass spectrometry confirms the molecular ion peak at m/z 189.056 (M+H⁺) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Amination of 3-Methoxyphenol: Reaction with formaldehyde and ammonium chloride under acidic conditions introduces the aminomethyl group.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt confers improved aqueous solubility compared to the free base, though quantitative solubility data are absent. Stability studies under varying pH and temperature conditions are yet to be published, but analogous compounds suggest susceptibility to oxidative degradation at elevated temperatures .
| Precaution | Rationale |
|---|---|
| Gloves (nitrile) | Prevent dermal exposure |
| Safety goggles | Avoid ocular contact |
| Fume hood | Minimize inhalation risk |
| Acid-resistant containers | Prevent corrosion |
Disposal Considerations
Incinerating the compound at high temperatures (≥ 800°C) with scrubbers is advised to prevent environmental release of chlorinated byproducts.
Research Gaps and Future Directions
Biological Activity Profiling
In vitro assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory properties are warranted. For instance, the aminomethyl group could interact with bacterial cell walls or kinase active sites.
Pharmacokinetic Studies
Investigating absorption, distribution, metabolism, and excretion (ADME) parameters in model organisms would clarify its drug development potential. Microsomal stability assays, as described for related compounds , could assess metabolic liability.
Process Optimization
Developing scalable synthesis routes with green chemistry principles (e.g., catalytic amination, solvent recycling) remains a priority for industrial applications.
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